![molecular formula C13H15NO4 B2424286 Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate CAS No. 1025294-19-2](/img/structure/B2424286.png)
Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a solid . Its IUPAC name is ethyl (2E)-3-(4-hydroxyphenyl)-2-propenoate .Scientific Research Applications
Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and its derivatives have been studied for their unique crystal packing characteristics. One study found that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a similar compound, exhibits rare N⋯π and O⋯π interactions, forming a zigzag double-ribbon structure in its crystal packing. This is achieved through two C–H⋯N and two C–H⋯O hydrogen bonds (Zhang, Wu, & Zhang, 2011).
Synthesis of Heterocyclic Systems
Another study explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing various heterocyclic systems. These compounds were used as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other complex organic structures, demonstrating the compound's utility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Uncommon Interactions in Crystal Structure
The study of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate revealed an unusual C⋯π interaction of non-hydrogen bond type. This discovery, rationalized by ab initio computations, highlights the electrostatic interactions involved and the scarcity of such interactions in crystal structures (Zhang, Tong, Wu, & Zhang, 2012).
Application in Synthesis of Unnatural Amino Acids
Research also includes the synthesis of unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. These compounds were prepared using a Pd(II)-catalyzed three-component coupling method, highlighting the compound's role in creating structurally complex and versatile amino acids (Hopkins & Malinakova, 2007).
Enantioselective Sequential Hydrogenation
The compound has also been studied in the context of enantioselective sequential hydrogenation. For example, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a related compound, resulted in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating its potential in precise, enantioselective chemical reactions (Meng, Zhu, & Zhang, 2008).
Safety and Hazards
The compound has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)12(9(2)15)8-14-10-4-6-11(16)7-5-10/h4-8,15-16H,3H2,1-2H3/b12-9+,14-8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTGTMFJJJMLPP-LAHWPWFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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